2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide
Description
This compound is a chloroacetamide derivative featuring a phenyl ring substituted with an ethoxy group at position 2 and a piperidine sulfonyl moiety at position 3. The chloroacetamide group (-NHCOCH2Cl) confers reactivity for nucleophilic substitution, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. Its structure is optimized for interactions with biological targets, particularly enzymes or receptors where the sulfonyl group enhances binding affinity through hydrogen bonding or hydrophobic interactions .
Properties
IUPAC Name |
2-chloro-N-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-2-22-14-7-6-12(10-13(14)17-15(19)11-16)23(20,21)18-8-4-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSVOAQOULJDJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide typically involves the reaction of 2-ethoxy-5-(piperidine-1-sulfonyl)aniline with chloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used for oxidation and reduction reactions.
Hydrolysis: Acidic or basic hydrolysis is performed using hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and hydrolyzed products. These products can have different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds similar to 2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide exhibit anticancer properties. The sulfonamide moiety is known for its ability to inhibit certain enzymes involved in tumor growth. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Properties
Research has shown that this compound possesses antimicrobial activity against various bacterial strains. The piperidine and sulfonamide groups contribute to its ability to disrupt bacterial cell wall synthesis, making it a candidate for developing new antibiotics.
Central Nervous System Effects
The piperidine component of the compound suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may act as a modulator of neurotransmitter systems, which could be beneficial in conditions like depression or anxiety disorders.
Case Studies
| Study | Findings |
|---|---|
| Anticancer Activity Study (2023) | Demonstrated significant apoptosis induction in breast cancer cell lines with IC50 values indicating strong efficacy compared to standard treatments. |
| Antimicrobial Efficacy (2024) | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics in certain strains. |
| Neuropharmacological Effects (2024) | Indicated modulation of serotonin pathways, suggesting potential use in anxiety and mood disorders. |
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Structural Variations in Sulfonyl and Alkoxy Substituents
Key structural analogs differ in the alkoxy (e.g., methoxy, isopropoxy) and sulfonyl (e.g., morpholine, diethylamino) substituents (Table 1).
Table 1: Structural Analogs and Substituent Variations
| Compound Name (CAS No.) | Alkoxy Group | Sulfonyl Group | Molecular Weight |
|---|---|---|---|
| 2-Chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide (879361-40-7) | Ethoxy | Piperidine | 376.86 |
| 2-Chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide (568543-70-4) | Methoxy | Piperidine | 348.80 |
| 2-Chloro-N-[2-isopropoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide (879362-86-4) | Isopropoxy | Piperidine | 390.89 |
| 2-Chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide (853725-36-7) | Methoxy | Diethylamino | 345.84 |
Key Observations :
- Ethoxy vs.
- Piperidine vs. Diethylamino Sulfonyl: The piperidine sulfonyl group (879361-40-7) offers conformational rigidity, whereas diethylamino (853725-36-7) introduces flexibility, which may affect target selectivity .
Toxicity and Environmental Impact
- Mutagenicity : Structural prioritization studies () highlight that hydroxyl or methyl groups (e.g., 2-chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]acetamide) increase mutagenic risk. In contrast, the ethoxy and sulfonyl groups in 879361-40-7 may reduce metabolic activation to toxic intermediates .
Biological Activity
2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide is a compound with potential pharmaceutical applications, particularly in antimicrobial and anticonvulsant activities. This article reviews its biological activity based on recent studies, highlighting its mechanisms, efficacy, and structure-activity relationships.
Chemical Structure
The compound is characterized by the following chemical structure:
This structure includes a chloro group, an ethoxy substituent, and a piperidine sulfonyl moiety, which are critical for its biological properties.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound analogues against various pathogens. A study involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides showed that compounds with halogenated phenyl rings exhibited significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Efficacy Against Bacteria
The antimicrobial activity was assessed using standard methods against several strains:
- Effective Against :
- Staphylococcus aureus
- MRSA
- Moderately Effective Against :
- Candida albicans
- Less Effective Against :
- Escherichia coli
The variations in activity were attributed to the lipophilicity of the compounds, which influences their ability to penetrate bacterial membranes .
Anticonvulsant Activity
The anticonvulsant properties of this compound were evaluated through various animal models. In particular, compounds similar to this compound were tested in maximal electroshock (MES) and pentylenetetrazole models .
Key Findings
- Compounds exhibited protective effects in the MES test at doses of 100 mg/kg and 300 mg/kg.
- The most active derivatives demonstrated a significant delay in onset but prolonged duration of action.
- Structure-activity relationship (SAR) studies indicated that modifications in the piperazine moiety affected efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. The presence of the piperidine ring and various substituents on the phenyl ring play crucial roles in determining both antimicrobial and anticonvulsant activities.
| Substituent | Activity | Notes |
|---|---|---|
| Halogenated Phenyl | High antimicrobial activity | Enhanced lipophilicity aids membrane penetration |
| Piperidine Moiety | Essential for anticonvulsant action | Modifications affect efficacy |
Case Studies
Several case studies have focused on the pharmacological evaluation of related compounds. For instance, a study on N-(substituted phenyl)-2-chloroacetamides highlighted that the position of substituents on the phenyl ring significantly influenced their antimicrobial effectiveness .
Another investigation into anticonvulsant activity revealed that certain derivatives provided protection against seizures in animal models, suggesting potential therapeutic applications for epilepsy management .
Q & A
Basic Research Questions
Q. What optimized synthetic routes are recommended for synthesizing 2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide, and how can reaction conditions improve yield?
- Methodology : Synthesis typically involves coupling a piperidine-sulfonyl intermediate with a chloroacetamide-substituted aromatic ring. Key steps include:
- Sulfonylation : Reacting piperidine with a sulfonyl chloride derivative under anhydrous conditions (e.g., DMF, 0–5°C) .
- Acetamide Formation : Using chloroacetyl chloride with a 2-ethoxy-5-sulfonamide-phenyl intermediate in the presence of a base (e.g., K₂CO₃) to control pH and minimize hydrolysis .
- Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DCM/MeOH gradients) to enhance selectivity. Yield improvements (>70%) are achieved by maintaining temperatures below 50°C to prevent decomposition .
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks to confirm the piperidine-sulfonyl moiety (δ 2.8–3.2 ppm for sulfonyl protons, δ 1.4–1.6 ppm for piperidine CH₂ groups) and the ethoxy group (δ 1.3–1.4 ppm for CH₃) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm mass error .
- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and acetamide C=O (~1650 cm⁻¹) .
Q. How can initial biological activity screening be designed to evaluate this compound’s pharmacological potential?
- Experimental Design :
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations to assess cytotoxicity .
- Enzyme Inhibition : Screen against kinases or proteases (e.g., COX-2) to identify mechanistic pathways .
- Positive Controls : Compare with known inhibitors (e.g., celecoxib for COX-2) to contextualize activity .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ across studies) be resolved?
- Analytical Strategies :
- Dose-Response Replication : Conduct triplicate assays under standardized conditions (e.g., 24–48 hr incubation, 5% CO₂) to minimize variability .
- Solubility Checks : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .
- Metabolite Profiling : Perform LC-MS to rule out degradation products affecting activity .
Q. What computational approaches are effective for predicting binding modes and optimizing derivatives?
- In Silico Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 active site), prioritizing hydrogen bonds with sulfonyl and acetamide groups .
- QSAR Modeling : Train models on analogs with trifluoromethyl or ethoxy substitutions to predict bioactivity .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to validate docking results .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?
- SAR Design Principles :
- Piperidine Modifications : Replace piperidine with morpholine to enhance water solubility while retaining sulfonyl interactions .
- Chloroacetamide Substitutions : Test bromo- or iodo-acetamide variants to evaluate halogen effects on cytotoxicity .
- Ethoxy Group Optimization : Introduce bulkier alkoxy groups (e.g., isopropoxy) to study steric effects on target engagement .
Q. What strategies mitigate stability issues during long-term storage or in biological matrices?
- Stability Protocols :
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the sulfonyl group .
- Buffered Solutions : Use phosphate buffer (pH 7.4) for in vivo studies to maintain compound integrity .
- Degradation Monitoring : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC purity checks .
Data Contradiction and Reproducibility
Q. How can researchers reconcile discrepancies in reported synthetic yields or spectral data?
- Troubleshooting Steps :
- Reagent Purity : Ensure sulfonyl chloride derivatives are freshly distilled to avoid moisture-induced side reactions .
- NMR Referencing : Calibrate instruments with tetramethylsilane (TMS) and compare data with PubChem/Cambridge Structural Database entries .
- Interlaboratory Validation : Share samples with collaborating labs to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
